4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

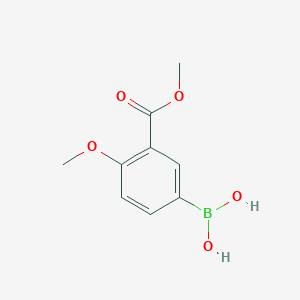

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid , also known by various synonyms such as (4-Carbomethoxyphenyl)boronic acid, 4-Carbomethoxybenzeneboronic acid, and Methyl 4-boronobenzoate, is a biochemical reagent used in life science research and organic synthesis . It appears as a white to pale yellow solid powder and serves as a versatile building block in various chemical reactions.

Synthesis Analysis

The synthesis of this compound involves boron-based chemistry. It can be prepared through boronate coupling reactions, such as Suzuki–Miyaura cross-coupling, where it reacts with aryl halides to form C-C bonds . Additionally, it can be obtained via other methods, including tandem-type Pd (II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences .

Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is C8H9BO4 , with a molecular weight of approximately 179.97 g/mol. Its chemical structure consists of a phenyl ring with a boronic acid group attached to it, along with two methoxy (CH3O) and one carbonyl (C=O) functional groups .

Chemical Reactions Analysis

- Suzuki–Miyaura Cross-Coupling : It reacts with aryl halides to form biaryl compounds, which find applications in pharmaceuticals and materials science .

- One-Pot Ipso-Nitration : It can undergo ipso-nitration reactions with arylboronic acids .

- Copper-Catalyzed Nitration : It has been employed in copper-catalyzed nitration reactions .

- Other Applications : It has been used in the preparation of biaryls, chromenones, and more .

Physical And Chemical Properties Analysis

Scientific Research Applications

Supramolecular Assemblies

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through the interaction of phenylboronic acids with bipyridine and bis(pyridyl)ethene, facilitated by the formation of O–H⋯N hydrogen bonds and centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

Hybrid Nanomaterials

This compound has also been instrumental in the creation of hybrid nanomaterials. An example includes the immobilization of (S)-BINOL onto diamine-functionalized multiwalled carbon nanotubes through covalent linkage. The process utilizes a carboxylic acid derivative of 4-methoxyphenylboronic acid, demonstrating the chemical and electronic integrity of the chiral BINOL ligand post-immobilization (Monteiro et al., 2015).

N-B Interaction in Arylboronate Systems

In-depth studies of o-(pyrrolidinylmethyl)phenylboronic acid and its complexes have provided insights into the N-B interaction in arylboronate systems. This understanding is crucial for the development of molecular recognition and chemosensing technologies targeting physiologically important substances (Zhu et al., 2006).

Catalysis and Organic Synthesis

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid plays a role in catalytic processes, such as the methoxycarbonylation of alkynes catalyzed by palladium complexes, demonstrating its utility in organic synthesis and the creation of valuable chemical products (Magro et al., 2010).

Chemical Sensing and Polymer Science

The compound's unique properties are exploited in chemical sensing and polymer science. For instance, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate optical modulation in response to saccharide binding. This finding is significant for the development of new sensing technologies (Mu et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with aryl halides to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways related to the synthesis of organic compounds .

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their pka values, the presence of ester groups, and their ability to form reversible covalent bonds with biological molecules .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various organic compounds .

Action Environment

The action of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other compounds, such as ethers, can catalyze reactions involving boronic acids .

Safety and Hazards

Future Directions

Research on the applications of 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid continues to evolve. Scientists are exploring its use in various synthetic methodologies, drug discovery, and materials science. Further investigations may reveal novel reactions and applications for this versatile compound .

properties

IUPAC Name |

(4-methoxy-3-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGMDDVQLGJPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)